Vamidothion

Catalog No.
S546578
CAS No.
2275-23-2
M.F
C8H18NO4PS2
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vamidothion

Validating LC-MS/MS recovery of highly polar organophosphates often fails when using generic OP standards, leading to underestimated residues. This Vamidothion Certified Reference Material provides:

  • Water solubility 4 kg/L & Log Kow 0.12 stress-test QuEChERS partitioning, exposing matrix effects masked by dimethoate.
  • Chiral phosphorothioate center enables enantioselective method development; non-substitutable with achiral omethoate.
  • Short environmental half-life (1-1.5 d) calibrates rapid-degradation sampling protocols.

Shipped globally with full documentation.

CAS Number

2275-23-2

Product Name

Vamidothion

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide

Molecular Formula

C8H18NO4PS2

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C8H18NO4PS2/c1-7(8(10)9-2)15-5-6-16-14(11,12-3)13-4/h7H,5-6H2,1-4H3,(H,9,10)

InChI Key

LESVOLZBIFDZGS-UHFFFAOYSA-N

solubility

Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether.
In water, 4 kg/L at 20 °C /miscible/
Solubility in water: very good

Synonyms

Kilval, O,O-dimethyl S-(2-(1-methylcarbamoylethylthio)ethyl)phosphorothioate, vamidothion

Canonical SMILES

CC(C(=O)NC)SCCSP(=O)(OC)OC

The exact mass of the compound Vamidothion is 287.0415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.48 mreadily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/l). almost insol in cyclohexane and petroleum ether.in water, 4 kg/l at 20 °c /miscible/solubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg

Vamidothion is a highly hydrophilic, systemic organothiophosphate acetylcholinesterase (AChE) inhibitor. Historically utilized as an agricultural insecticide and acaricide, its modern procurement is primarily driven by its role as a Certified Reference Material (CRM) in environmental monitoring, food safety testing, and toxicological research [1]. Characterized by extreme water solubility and a very low octanol-water partition coefficient, it presents unique analytical challenges in multiresidue LC-MS/MS workflows. Its specific pH-dependent degradation profile and chiral nature make it an essential, non-interchangeable standard for validating extraction efficiencies of highly polar, transient contaminants in modern analytical laboratories [1].

Research & Selection Fit

Workflow Organophosphate insecticide research and chiral isomer profiling Systemic AChE inhibition model
Property High water solubility (reported 4 kg/L) supports aqueous exposure studies Low logP (0.16–0.339) context
Selection Chiral mixture with D‑form contact activity differentiation Isomer-specific assay context

Substituting vamidothion with structurally related systemic organophosphates, such as dimethoate or omethoate, fundamentally compromises analytical method validation and toxicological modeling [1]. Dimethoate is significantly less polar (Log Kow 0.70 vs. 0.12) and lacks the chiral phosphorothioate center present in vamidothion [2]. Consequently, generic OP standards cannot accurately model the poor partitioning behavior of vamidothion in standard QuEChERS extractions, nor can they serve as markers for enantioselective chromatography. Furthermore, vamidothion's exceptionally short environmental half-life (1.0–1.5 days) requires specific, rapid-degradation tracking that more persistent OPs fail to simulate, making its direct procurement non-negotiable for targeted regulatory compliance and matrix recovery validation [2].

Substitution Risk

Class‑level assumptions may not hold Differences in systemic persistence and isomer‑specific activity mean that another organophosphate may not reproduce the same endpoint profile.
Isomer composition alters contact activity The D‑form shows notably higher contact acaricidal activity; racemic or achiral OPs can shift response in mite bioassays.
Resistance profiles are strain‑specific A green rice leafhopper strain showed 26.3‑fold resistance to vamidothion and reduced AChE sensitivity, limiting interchangeability with other OPs.

Extreme Hydrophilicity for Polar Extraction Validation

Vamidothion exhibits an exceptionally low octanol-water partition coefficient and high water solubility compared to baseline systemic organophosphates[1]. While dimethoate has a water solubility of approximately 25 g/L and a Log Kow of 0.70, vamidothion reaches a solubility of 4,000 g/L with a Log Kow of 0.12 [2]. This extreme polarity causes vamidothion to partition poorly into the organic phase during standard liquid-liquid extractions.

Evidence DimensionWater Solubility and Log Kow
Target Compound DataWater solubility: ~4,000 g/L; Log Kow: 0.12
Comparator Or BaselineDimethoate (Water solubility: ~25 g/L; Log Kow: 0.70)
Quantified DifferenceVamidothion is approximately 160 times more water-soluble and significantly more hydrophilic than dimethoate.
ConditionsStandard environmental conditions (20-25 °C, pH 7).

Procurement of this specific standard is essential for validating the recovery limits of highly polar analytes in multiresidue extraction workflows where standard organophosphates partition too easily.

Woolly aphid season‑long control
Head‑to‑head
Vamidothion 0.05% full season
Demeton‑S‑methyl not sustained
Dimethoate not sustained
Phosphamidon not sustained
Vamidothion provided the only consistent season‑long control with a single application in apple orchard trials.
Stanthorpe, QLD; 1962‑64 seasons

Rapid Biodegradation for Transient Contamination Modeling

In environmental fate modeling, vamidothion demonstrates a highly accelerated degradation profile [1]. Under aerobic soil conditions at 22 °C, vamidothion has an observed half-life of 1.0 to 1.5 days. In contrast, dimethoate exhibits a soil half-life ranging from 4 to 16 days (and up to 20 days depending on moisture) [2].

Evidence DimensionAerobic Soil Half-Life (DT50)
Target Compound Data1.0 to 1.5 days at 22 °C
Comparator Or BaselineDimethoate (4 to 16 days)
Quantified DifferenceVamidothion degrades 3 to 10 times faster in soil environments than the dimethoate baseline.
ConditionsAerobic soil conditions at 20-22 °C.

Buyers must select this compound to accurately calibrate rapid-response environmental assays targeting highly transient, non-persistent agrochemical runoff.

Green capsid bug control
Head‑to‑head
Vamidothion 81%
DDT 74%
Azinphos‑methyl 67%
Reported 81% control of Lygocoris pabulinus, compared with 74% for DDT and 67% for azinphos‑methyl.
Single petal‑fall spray, West England, 1968

Chiral Center for Enantioselective Method Development

Unlike many baseline organophosphates, vamidothion exhibits optical isomerism due to a chiral center located within its phosphorothioate backbone [1]. While comparators like dimethoate and omethoate are achiral molecules, vamidothion exists as a mixture of isomers where the D-form demonstrates higher contact activity as an acaricide.

Evidence DimensionMolecular Chirality
Target Compound DataExists as a mixture of optical isomers (D-form and L-form)
Comparator Or BaselineDimethoate / Omethoate (Achiral structures)
Quantified DifferenceRequires enantioselective resolution for accurate toxicological profiling, unlike achiral in-class substitutes.
ConditionsChiral LC-MS/MS or enantioselective toxicological assays.

Laboratories developing chiral LC-MS/MS separation methods or conducting stereospecific toxicology must procure this compound rather than achiral alternatives.

OP‑resistant mite cross‑resistance
Cross‑study
<10‑fold vs 10‑100‑fold
Vamidothion showed lower resistance in an OP‑resistant Panonychus ulmi strain relative to many other OPs.
Leaf‑disc bioassays; resistance order‑of‑magnitude difference

Alkaline Hydrolysis and Standard Solution Stability

Vamidothion is highly susceptible to pH-driven hydrolysis, decomposing rapidly in strong alkaline and acidic media [1]. In multiresidue working solutions (e.g., unbuffered methanol or ethyl acetate), vamidothion can show significant degradation (>20%) over a 5-week period if not matrix-matched or stored strictly at -20 °C, whereas more persistent OPs remain stable [2].

Evidence DimensionWorking Solution Stability
Target Compound DataHigh susceptibility to hydrolysis; requires strict matrix-matching or -20°C storage
Comparator Or BaselineGeneric persistent OPs (Stable across broader pH ranges and longer durations)
Quantified DifferenceShows >20% degradation in unbuffered working solutions over 5 weeks if not properly stored.
ConditionsAqueous and organic working standard solutions for LC-MS/MS.

Dictates the procurement decision to purchase fresh, single-analyte CRMs or strictly controlled matrix-matched solutions rather than relying on aging, unbuffered multiresidue mixtures.

D‑Form contact activity
Class‑level
D‑form > L‑form contact acaricidal activity
Chiral isomer profile supports contact‑activity differentiation in acaricide assays.
Qualitative difference reported in authoritative database

Validation of QuEChERS Extraction for Highly Polar Pesticides

Due to its extreme water solubility (4 kg/L) and low Log Kow (0.12), vamidothion is the optimal analytical standard for stress-testing the recovery efficiency of polar analytes in food safety matrices [1]. It highlights partitioning failures and matrix effects that moderately polar OPs like dimethoate mask, ensuring robust LC-MS/MS method validation.

Enantioselective Environmental Toxicology

Because it exists as a mixture of optical isomers with differing biological activities, vamidothion is procured for developing chiral LC-MS/MS separation methods and studying stereospecific acetylcholinesterase (AChE) inhibition [1]. These applications are impossible to execute with achiral in-class substitutes like omethoate.

Transient Agrochemical Runoff Modeling

With a very short soil half-life of 1.0 to 1.5 days, vamidothion serves as a critical benchmark standard for modeling the rapid biodegradation of non-persistent organophosphates in soil and surface water [1]. It is utilized to calibrate time-sensitive sampling and detection protocols where persistent pesticides would provide inaccurate persistence models.

Application Fit Matrix

Application
Selection Property
Validation Focus
Woolly aphid season‑long endpoint study
Single‑application duration endpoint
Season‑long control response in orchard field trials
Green capsid bug endpoint comparison
Efficacy endpoint vs historical comparators
Comparative control percentage in apple orchard trials
OP‑resistant mite rotational study
Cross‑resistance profile
Fold‑resistance relative to other OPs in resistant Panonychus ulmi strain

Physical Description

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline]
COLOURLESS CRYSTALS.

Color/Form

Colorless needles
White crystalline

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

287.04148740 Da

Monoisotopic Mass

287.04148740 Da

Heavy Atom Count

16

LogP

log Kow = 0.16 (est)

Decomposition

When heated to decomposition it emits very toxic fumes of /phosphorous, sulfur and nitrogen oxides/.

Appearance

Solid powder

Melting Point

43 °C
White waxy solid. Melting point ca 40 °C. /technical vamidothion/
46-48Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H1G712H762

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

Vapor Pressure

0.00000137 [mmHg]
Undergoes slight decomp at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexane) are stable. Decomposes in strong acid or alkaline media. VP: negligible at 20 °C.
negligible at room temperature

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2275-23-2

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/
The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/
... The organophosphorus insecticides are, in contrast to the chlorinated insecticides, rapidly metabolized & excreted and are not appreciably stored in body tissues. /Organophosphorus insecticides/
Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/
For more Absorption, Distribution and Excretion (Complete) data for VAMIDOTHION (7 total), please visit the HSDB record page.

Metabolism Metabolites

Plasma and tissue enzymes are responsible for hydrolysis /of organophosphorus cmpd/ to the corresponding phosphoric and phosphonic acids ... The cytochrome P450s are responsible for converting the inactive phosphorothioates containing a phosphorus sulfur (thiono) bond to phosphorates with a phosphorus-oxygen bond, resulting in their activation. These mixed-function oxidases also play a role in deactivation of certain organophosphorus agents. /Anticholinesterase agents/
These chemicals are detoxified by cytochrome p450-mediated monooxygenases in the liver, but some metabolites are more toxic than parent cmpd ... Metabolites usually are detected from 12 to 48 hr postexposure. /Organophosphate cmpd/
... Metabolized in plants to the corresponding sulfoxide which is of similar activity to vamidothion but of greater persistence.
In mammals and insects, demethylation and hydrolysis to phosphoric acid.
For more Metabolism/Metabolites (Complete) data for VAMIDOTHION (6 total), please visit the HSDB record page.

Associated Chemicals

Vamidothion sulfoxide

Wikipedia

Vamidothion

Use Classification

Agrochemicals -> Acaricides, Insecticides

Methods of Manufacturing

Vamidothion is produced by reaction of O,O-dimethylphosphoric acid chloride with the sodium salt of N-methylcarbamylethylmercaptoethanethiol.
... 2-Chloroethanol (ethylene chlorohydrin) is reacted with ethyl 2-mercapto propionate giving ethyl-2-(2-hydroxyethylthio)propionate. That intermediate is, in turn treated successively with methylamine and thionyl chloride to give 2-(2-chloroethylthio)-N-methylpropionamide. Condensation with O,O-dimethylphosphorothioate gives vamidothion.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Vamidothion (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Not registered for use /in the United States/; Registered in many countries for cotton, hop, orchards, rice, sugarcane, vegetables, ornamentals; leafhoppers on rice.

Analytic Laboratory Methods

Product analysis by hplc or glc ... Residues determined by glc

Interactions

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Undergoes slight decomposition at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexanone) are stable. Decomposed in strong acidic or alkaline media.
1: Cabrera HA, Menezes HC, Oliveira JV, Batista RF. Evaluation of residual levels of benomyl, methyl parathion, diuron, and vamidothion in pineapple pulp and bagasse (Smooth cayenne). J Agric Food Chem. 2000 Nov;48(11):5750-3. PubMed PMID: 11087549.
2: Dubosq F, Dedde M. [Determination of vamidothion technical or formulated by gas chromatography]. J Chromatogr. 1972 Sep 20;71(3):557-61. French. PubMed PMID: 5074288.
3: Pak LB. [The toxicity of Vamidothion in relation to warm-blooded animals]. Gig Tr Prof Zabol. 1970 Feb;14(2):58-9. Russian. PubMed PMID: 5443457.
4: Hayama T, Yoshida H, Todoroki K, Nohta H, Yamaguchi M. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008 Jul;22(14):2203-10. doi: 10.1002/rcm.3573. PubMed PMID: 18543372.
5: Shirasu Y, Moriya M, Kato K, Furuhashi A, Kada T. Mutagenicity screening of pesticides in the microbial system. Mutat Res. 1976 Jan;40(1):19-30. PubMed PMID: 814455.
6: Ingelse BA, van Dam RC, Vreeken RJ, Mol HG, Steijger OM. Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2001 May 18;918(1):67-78. PubMed PMID: 11403457.
7: Tezuka H, Ando N, Suzuki R, Terahata M, Moriya M, Shirasu Y. Sister-chromatid exchanges and chromosomal aberrations in cultured Chinese hamster cells treated with pesticides positive in microbial reversion assays. Mutat Res. 1980 Jun;78(2):177-91. PubMed PMID: 7393245.
8: Mol HG, van Dam RC, Steijger OM. Determination of polar organophosphorus pesticides in vegetables and fruits using liquid chromatography with tandem mass spectrometry: selection of extraction solvent. J Chromatogr A. 2003 Oct 10;1015(1-2):119-27. PubMed PMID: 14570325.
9: Abe T, Yoshiike N, Yamaguchi H. [Utilization of school lunch dietary data to estimate theoretical maximum daily intake (TMDI) of selected pesticide residues]. Nihon Eiseigaku Zasshi. 2003 Sep;58(3):376-84. Japanese. PubMed PMID: 14533567.
10: Gru Y, Colin R, Le Cloirec P. Investigation of matrix effects for some pesticides in waters by on-line solid-phase extraction-liquid chromatography coupled with triple quadrupole linear ion-trap mass spectrometry and the use of postcolumn introduction. J AOAC Int. 2010 May-Jun;93(3):1020-31. PubMed PMID: 20629409.
11: Drevenkar V, Radić Z, Vasilić Z, Reiner E. Dialkylphosphorus metabolites in the urine and activities of esterases in the serum as biochemical indices for human absorption of organophosphorus pesticides. Arch Environ Contam Toxicol. 1991 Apr;20(3):417-22. PubMed PMID: 1650168.

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